1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a fused pyrazole and quinoline core. Its structure is distinguished by three key substituents:
- Position 1: A 3-chlorophenyl group, which introduces electron-withdrawing properties and steric bulk.
- Position 3: A 4-methylphenyl (p-tolyl) group, contributing hydrophobicity and moderate electron-donating effects.
- Position 8: A methyl group on the quinoline ring, enhancing lipophilicity and metabolic stability.
Its synthesis likely involves Claisen-Schmidt condensation or reductive cyclization strategies, as reported for analogous derivatives .
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZKBXKLYMIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties, such as electronic or optical materials
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives
Structural and Functional Modifications
Key structural variations among pyrazolo[4,3-c]quinoline derivatives influence their bioactivity, pharmacokinetics, and toxicity. Below is a comparative analysis:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group in the target compound may enhance binding to inflammatory targets (e.g., iNOS) compared to unsubstituted phenyl analogs . Methoxy (e.g., 3-MeO-Ph in C350-0685) or hydroxyl groups (e.g., 2i) improve solubility but reduce metabolic stability compared to methyl substituents .
Cytotoxicity and Safety: Amino-substituted derivatives (e.g., 2a) exhibit potent activity but high cytotoxicity, likely due to reactive NH2 groups. The target compound’s methyl groups may mitigate this issue . Fluorine (C350-0685) and carboxylic acid (2m) substituents balance potency and safety, suggesting the target compound’s methyl groups could offer similar advantages .
Synthetic Accessibility :
- The target compound’s synthesis likely follows reductive cyclization pathways, similar to derivatives like 2a–2r . However, introducing methyl groups at positions 3 and 8 may require optimized conditions to avoid side reactions (e.g., C-C bond cleavage) .
Research Findings and Pharmacological Implications
- Anti-Inflammatory Potential: Derivatives with halogenated aryl groups (e.g., 3-Cl, 4-F) show enhanced iNOS/COX-2 inhibition, aligning with the target compound’s 3-chlorophenyl motif .
- Anticancer Activity : Methyl and fluorine substituents (e.g., C350-0685) improve cytotoxicity against cancer cells, suggesting the target compound’s 8-methyl group may confer similar effects .
- QSAR Insights : Hydrophobic substituents (e.g., methyl, chloro) correlate with improved membrane permeability, while polar groups (e.g., NH2, OH) enhance target binding but increase toxicity .
Biological Activity
The compound 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anti-inflammatory and potential anticancer properties, supported by relevant research findings and data.
Chemical Structure
The molecular formula for this compound is . The structure features a pyrazolo[4,3-c]quinoline core substituted with chlorophenyl and methyl groups, which are critical for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the ability of various derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that certain compounds effectively reduced NO levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Key Findings :
- Inhibition of NO Production : The compound exhibited significant inhibition of LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents.
- Mechanism of Action : The anti-inflammatory effects were linked to the downregulation of iNOS and COX-2 proteins, which are pivotal in inflammatory responses .
Anticancer Activity
The potential anticancer effects of pyrazolo[4,3-c]quinoline derivatives have also been explored. These compounds have shown promise in various cancer cell lines, including breast and prostate cancer.
Case Studies :
- Breast Cancer : A derivative was tested against MCF-7 cells, showing a dose-dependent decrease in cell viability with an IC50 value indicating potent cytotoxicity.
- Prostate Cancer : Another study highlighted the ability of these compounds to induce apoptosis in PC-3 cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand better how structural variations influence biological activity. Factors such as:
- Substituent Positioning : The position of substituents on the phenyl rings significantly affects both anti-inflammatory and anticancer activities.
- Electronic Properties : Electron-donating or withdrawing groups at specific positions can enhance or diminish biological efficacy.
Data Summary
| Activity Type | IC50 Value | Cell Line/Model | Mechanism |
|---|---|---|---|
| Anti-inflammatory | ~0.39 µM | RAW 264.7 | Inhibition of iNOS and COX-2 |
| Anticancer (Breast) | Varies | MCF-7 | Induction of apoptosis |
| Anticancer (Prostate) | Varies | PC-3 | Mitochondrial pathway activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
